molecular formula C5H3FN4O2 B12078041 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione

6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione

Cat. No.: B12078041
M. Wt: 170.10 g/mol
InChI Key: AHZDJECEGIQPKE-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluorouracil with hydrazine hydrate to form the intermediate, which is then cyclized using phosphorus oxychloride to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with nucleic acids, disrupting essential biological processes .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione is unique due to its specific fluorine substitution, which can enhance its biological activity and selectivity. This substitution can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

Molecular Formula

C5H3FN4O2

Molecular Weight

170.10 g/mol

IUPAC Name

6-fluoro-8H-[1,2,4]triazolo[4,3-a]pyrimidine-5,7-dione

InChI

InChI=1S/C5H3FN4O2/c6-2-3(11)8-5-9-7-1-10(5)4(2)12/h1-2H,(H,8,9,11)

InChI Key

AHZDJECEGIQPKE-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N1C(=O)C(C(=O)N2)F

Origin of Product

United States

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